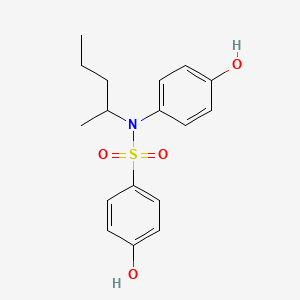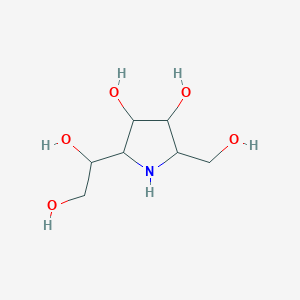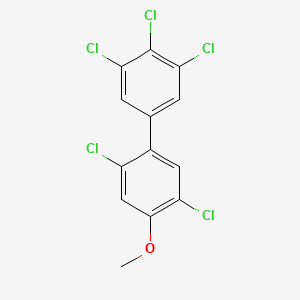
1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol is a unique organosilicon compound characterized by its complex structure, which includes multiple trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol typically involves the reaction of silane precursors with appropriate reagents under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product. For example, the reaction of tetrakis(trimethylsilyl)silane with methoxy and thiol groups under anhydrous conditions can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions involving silicon-based molecules.
Mécanisme D'action
The mechanism by which 1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol exerts its effects involves interactions with molecular targets and pathways specific to its functional groups. The thiol group can form bonds with metal ions, while the trimethylsilyl groups provide steric hindrance and stability. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(trimethylsilyl)silane: A related compound with similar structural features but lacking the methoxy and thiol groups.
2,2,5,5-Tetrakis(trimethylsilyl)-3,3,4,4-tetramethylhexasilane: Another organosilicon compound with multiple trimethylsilyl groups.
Uniqueness
1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol is unique due to the presence of both methoxy and thiol groups, which provide distinct reactivity and potential applications compared to other similar compounds. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.
Propriétés
Numéro CAS |
921755-60-4 |
|---|---|
Formule moléculaire |
C17H44OSSi5 |
Poids moléculaire |
437.0 g/mol |
Nom IUPAC |
[1-methoxy-1-sulfanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane |
InChI |
InChI=1S/C17H44OSSi5/c1-18-24(19)16(20(2,3)4,21(5,6)7)14-15-17(24,22(8,9)10)23(11,12)13/h19H,14-15H2,1-13H3 |
Clé InChI |
PKMREJDCEYWUFF-UHFFFAOYSA-N |
SMILES canonique |
CO[Si]1(C(CCC1([Si](C)(C)C)[Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12625377.png)
![4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one](/img/structure/B12625390.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[2-(methylsulfonyl)ethyl]-, ethyl ester](/img/structure/B12625391.png)
![(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B12625399.png)
![Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12625408.png)
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12625412.png)
![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)

![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)

![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)


